4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Description

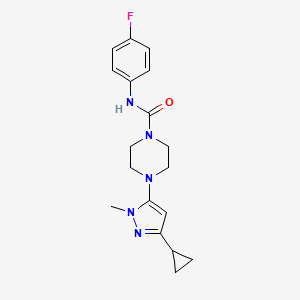

This compound features a piperazine-1-carboxamide core substituted with a 4-fluorophenyl group at the carboxamide nitrogen and a 3-cyclopropyl-1-methylpyrazole moiety at the piperazine C4 position. Piperazine carboxamides are widely explored in medicinal chemistry due to their modularity and ability to engage in hydrogen bonding and π-π interactions, making them suitable for targeting enzymes or receptors with well-defined binding pockets.

Properties

IUPAC Name |

4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O/c1-22-17(12-16(21-22)13-2-3-13)23-8-10-24(11-9-23)18(25)20-15-6-4-14(19)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRIHRVYQXBQCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperazine Carboxamide Derivatives

- Cyclopropane vs. Alkyl/Aromatic Substituents: The target compound’s cyclopropyl group on the pyrazole ring distinguishes it from ethyl (e.g., ) or aromatic substituents (e.g., ).

- 4-Fluorophenyl vs. 4-Chlorophenyl : The 4-fluorophenyl group in the target compound and compound 43 offers enhanced electronegativity and metabolic stability compared to 4-chlorophenyl analogs .

Pharmacological Activity and Structure-Activity Relationships (SAR)

- Target Compound : While direct activity data for the target compound are unavailable, structurally related piperazine carboxamides exhibit inhibitory activity against kinases or G protein-coupled receptors (GPCRs) . The 4-fluorophenyl group is a common pharmacophore in CNS-targeting agents due to its blood-brain barrier permeability .

- Compound 43 : A tetrahydronaphthalene-containing analog (43) showed activity as a kinase inhibitor, with the bulky tetrahydronaphthalene group likely occupying hydrophobic pockets in the target protein .

- Compound 22d: The benzooxazine-propanoyl derivative (22d) demonstrated moderate activity in enzyme inhibition assays, suggesting that extended linkers with heterocycles may balance potency and solubility .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

- The target compound’s cyclopropane and methylpyrazole groups likely increase lipophilicity (logP ~2.8) compared to the more polar benzooxazine derivative (22d, logP ~1.9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.